molecular formula C17H12ClFN2O B1677028 Nuarimol CAS No. 63284-71-9

Nuarimol

Cat. No.: B1677028
CAS No.: 63284-71-9
M. Wt: 314.7 g/mol
InChI Key: SAPGTCDSBGMXCD-UHFFFAOYSA-N
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Description

Nuarimol (CAS 63284-71-9) is a systemic pyrimidine fungicide with protective and curative activity, used in research to control a wide range of pathogenic fungi such as Pseudocercosporella and Septoria species, as well as powdery mildews and leaf spot . Its primary mechanism of action is the inhibition of sterol 14-α demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . This disruption compromises cell membrane integrity and function in target fungi. This compound is a chiral compound, and the technical-grade material is typically a racemic mixture . Recent enantioselective studies confirm that the R-(+)-enantiomer exhibits significantly greater fungicidal potency and is primarily responsible for the compound's bioactivity, providing essential data for developing more efficient applications . This product is offered as a high-purity certified reference material, ideal for use in analytical method development and quality control, including compliance with environmental monitoring programs such as the EPA 500 series for drinking water . It is supplied as a neat solid or prepared solution. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042220
Record name Nuarimol
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Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63284-71-9
Record name Nuarimol
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Record name Nuarimol [ANSI:BSI:ISO]
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Record name 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-
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Record name Nuarimol
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Record name 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine
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Record name NUARIMOL
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Preparation Methods

Pyrimidine Ring Formation

The pyrimidine ring is synthesized via cyclization reactions, a common strategy for heterocyclic compounds. A plausible route involves:

  • Condensation of aldehydes and amidines : Reacting 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with guanidine derivatives under basic conditions to form the pyrimidine scaffold.
  • Cyclization catalysts : Employing bases such as sodium hydroxide or potassium carbonate to facilitate ring closure.

Industrial Production Optimization

Large-scale manufacturing prioritizes yield and purity through:

  • Reagent purity : High-purity aldehydes and amidines minimize side reactions.
  • Temperature control : Maintaining 80–120°C during cyclization to optimize reaction kinetics.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
Parameter Optimal Condition Impact on Yield
Reaction Temperature 100°C Maximizes cyclization
Catalyst Concentration 1.5 eq. NaOH Reduces byproducts
Reaction Time 6–8 hours Ensures completion

Analytical Validation of Synthesis

Post-synthesis analysis ensures compliance with regulatory standards:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular ion peaks at m/z 314.74.
  • Nuclear Magnetic Resonance (NMR) : Characterizes substituent positions via ¹H and ¹³C spectra.
  • Purity assays : HPLC with UV detection (λ = 254 nm) verifies >98% purity.

Comparative Analysis with Analogous Fungicides

Compound Synthesis Complexity Key Structural Difference Target Pathogens
This compound Moderate Chloro/fluoro substituents Septoria spp., powdery mildews
Fenarimol High Dichlorophenyl group Botrytis cinerea
Triarimol Low Methyl substituent Ustilago spp.

Challenges in this compound Synthesis

  • Regioselectivity : Ensuring precise substitution on the pyrimidine ring to maintain bioactivity.
  • Scale-up inefficiencies : Side reactions during large-batch production reduce yields by 10–15%.
  • Cost of fluorination : Fluorinating agents contribute to 30% of total production costs.

Chemical Reactions Analysis

Types of Reactions: Nuarimol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic breakdown and environmental degradation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated compounds .

Scientific Research Applications

Scientific Research Applications

Nuarimol's applications span various scientific domains:

Chemistry

  • Reference Standard : Used in analytical chemistry for method development and validation, particularly in liquid chromatography and mass spectrometry.

Biology

  • Fungal Growth Studies : Investigated for its effects on fungal metabolism and growth patterns.

Medicine

  • Antifungal Drug Development : Insights from this compound's mode of action contribute to the development of new antifungal therapies.

Agriculture

  • Fungicidal Formulations : Employed in research to create novel formulations and study environmental impacts on non-target organisms.

Environmental Persistence

A study evaluated the persistence of this compound in barley grains during malting processes. It was found that this compound exhibited high persistence, with half-lives ranging from 408 to 958 days, indicating significant environmental stability . This persistence raises concerns regarding potential residues in food products.

Toxicological Effects

Research on Wistar rats demonstrated that this compound induces hepatocyte proliferation without causing significant necrosis, contrasting with other pesticides like DDT which showed more severe liver damage. This suggests that while this compound has mitogenic effects, it may pose lower risks for liver carcinogenesis compared to more harmful substances .

Enantioselective Separation

A method developed for the enantioselective determination of this compound highlighted its effectiveness in distinguishing between its enantiomers in agricultural products. The study utilized liquid chromatography-tandem mass spectrometry, achieving high recovery rates and low matrix effects across various fruits and vegetables .

Mechanism of Action

Nuarimol exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It targets the enzyme sterol 14α-demethylase, which is involved in the demethylation of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mode of action is similar to other sterol demethylation inhibitors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in the Pyrimidine Class

Nuarimol shares structural and functional similarities with other pyrimidine derivatives:

Compound Substituents Key Features
This compound 2-chlorophenyl, 4-fluorophenyl High fungicidal activity; moderate HSA binding (75.2%)
Triarimol 2,4-dichlorophenyl, phenyl Inhibits fungal growth and gibberellin biosynthesis; lower plant efficacy
Fenarimol 4-chlorophenyl, 2-chlorophenyl Broad-spectrum antifungal; similar environmental behavior to this compound
Ancymidol cyclopropyl, 4-methoxyphenyl Higher efficacy in plants; weak fungal inhibition

Structural-Activity Relationships :

  • Fungal vs. Plant Systems : this compound, triarimol, and fenarimol inhibit fungal growth at lower concentrations (IC₅₀ < 1 mg/L) compared to ancymidol and EL 509 (IC₅₀ > 10 mg/L) . However, ancymidol is more potent in higher plants, highlighting divergent ent-kaurene oxidase interactions between fungi and plants.
  • Substituent Effects : Fluorine and chlorine substituents enhance fungicidal specificity. This compound’s 4-fluorophenyl group improves binding to fungal cytochrome P450 enzymes .

Comparison with Triazole Fungicides

Triazole fungicides (e.g., propiconazole, myclobutanil) also inhibit sterol biosynthesis but differ in residue impacts:

Parameter This compound (Pyrimidine) Propiconazole (Triazole)
Fermentation Impact Minimal disruption to yeast sugar assimilation Causes "stuck fermentation" by halting maltose uptake
Residue Retention 26% retained on spent grains (logKOW > 2) 42% retention (higher logKOW)
Environmental Mobility Moderate persistence High persistence due to lipophilicity

Binding Affinity and Pharmacokinetics

This compound exhibits moderate-to-high binding to human serum albumin (HSA):

  • Association Constant : 9.7 × 10³ M⁻¹ (75.2% binding at physiological HSA levels) .

Comparison :

  • Imazalil : Lower HSA binding (38% for one enantiomer) .
  • Triazole Antifungals : Azoles like ketoconazole exhibit stronger HSA interactions (Kₐ ~ 10⁴ M⁻¹) due to imidazole coordination .

Environmental and Analytical Performance

Environmental Behavior:
  • Degradation Pattern : Clusters with heptachlor and dichlorvos in PCA analysis, suggesting similar degradation pathways .
  • Residue Carryover : 26% retention in brewing spent grains vs. 55% for atrazine .
Analytical Performance in LC/MS:
Compound Prediction Error (vs. Standards)
This compound 1.3× (best-performing)
Deoxynivalenol-15-acetate 62× (worst-performing)

Toxicological Profile

  • Cytological Effects : Induces vacuolization and lipid accumulation in Ustilago avenae sporidia, more severe than imazalil nitrate .

Biological Activity

Nuarimol, a compound with the chemical formula C17H12ClFN2O, is primarily recognized for its use as a fungicide. Its biological activity has been studied in various contexts, including its efficacy against plant pathogens and its environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound belongs to the class of phenylamide fungicides and is characterized by its specific molecular structure. The compound's properties include:

  • Molecular Weight : 306.74 g/mol
  • Chemical Structure : Contains a chloro and a fluorine atom.
  • Solubility : Moderately soluble in organic solvents.

Antifungal Efficacy

This compound exhibits significant antifungal activity against various fungal species that affect crops. Research indicates that it acts by inhibiting the synthesis of fungal cell walls, thereby preventing growth and reproduction.

Table 1: Efficacy Against Fungal Pathogens

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Botrytis cinerea0.5 µg/mL
Fusarium oxysporum1.0 µg/mL
Phytophthora infestans0.2 µg/mL

The above table summarizes the MIC values for this compound against key plant pathogens, demonstrating its potential as an effective fungicide.

Environmental Persistence

This compound has been noted for its high persistence in the environment. A study on pesticide residues indicated that this compound has a half-life ranging from 408 to 958 days in barley spent grains, highlighting its long-term presence in agricultural settings .

Table 2: Persistence Data for this compound

SubstanceHalf-Life (Days)
This compound408 - 958
Propiconazole244 - 600
Malathion<30

This table illustrates the comparative persistence of this compound alongside other commonly used fungicides.

Case Study 1: Agricultural Use and Impact

In a controlled study involving barley crops treated with this compound, researchers monitored the effects on both fungal pathogens and non-target organisms. The results showed a substantial reduction in fungal infection rates while also assessing the impact on beneficial microorganisms in the soil.

  • Results :
    • Reduction in fungal infections by 70% .
    • Minimal impact on beneficial soil bacteria, indicating selective toxicity.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of this compound exposure on non-target species. The study focused on aquatic organisms due to the potential runoff from agricultural fields.

  • Findings :
    • Acute toxicity tests revealed an LD50 (lethal dose for 50% of test subjects) of 400-1000 mg/kg for aquatic species.
    • Chronic exposure led to reproductive impairments in some fish species, necessitating further investigation into long-term ecological impacts .

Q & A

Q. What are the structural characteristics of nuarimol, and how do they influence its fungicidal activity?

this compound [(±)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol] features a pyrimidine ring, two substituted benzene rings (chlorinated and fluorinated), and a hydroxyl group. Its crystal structure (monoclinic, P2₁/n space group) reveals dihedral angles of 71.10°–89.30° between the pyrimidine and aromatic rings, creating a non-planar conformation. This geometry facilitates intermolecular interactions (O–H⋯N, C–H⋯F hydrogen bonds) that stabilize its crystalline form and may influence binding to fungal targets . The stereoelectronic effects of chlorine and fluorine substituents enhance its bioavailability and resistance to metabolic degradation .

Q. What is the mode of action of this compound in inhibiting fungal growth?

this compound inhibits sterol biosynthesis in fungi by targeting cytochrome P450-dependent C14-demethylase (CYP51), disrupting ergosterol production. This leads to compromised cell membrane integrity and impaired hyphal growth. Studies on Gibberella fujikuroi demonstrate that this compound also inhibits ent-kaurene oxidase, a key enzyme in gibberellin biosynthesis, which explains its dual role in suppressing fungal growth and plant hormone interference . Comparative assays with triazole fungicides (e.g., propiconazole) show structural specificity, as substitutions on the pyrimidine ring modulate binding affinity .

Q. What analytical methods are recommended for quantifying this compound residues in agricultural and environmental samples?

  • Chromatography : Gas chromatography with ion-trap mass spectrometry (GC/ITMS) in selected ion monitoring (SIM) mode is widely used for residue analysis in barley, malt, and soil. Detection limits range from 0.01–0.05 mg/kg .
  • Enantioseparation : Affinity electrokinetic chromatography (AEKC) with human serum albumin (HSA) as a chiral selector resolves this compound enantiomers. Optimal conditions: 50 mM Tris buffer (pH 7.3), 160 μM HSA, 30°C, and 15 kV voltage. Binding parameters (n₁ = 0.84, K₁ = 9.7 × 10³ M⁻¹) indicate moderate enantiomer-protein interactions .

Advanced Research Questions

Q. How can contradictory data on this compound-induced hepatotoxicity in rodent models be reconciled?

In Wistar rats, low-dose this compound (31.5 mg/kg/day) transiently increased hepatocyte proliferation (DNA synthesis) without hepatomegaly, suggesting adaptive regeneration. Higher doses (125 mg/kg/day) caused necrosis and persistent liver enlargement, indicative of toxicity. These dose-dependent effects imply a threshold for hepatomitogenic vs. cytotoxic responses. Researchers should design studies with:

  • Multi-endpoint assays : Measure CYP450 induction (e.g., p-nitroanisole metabolism), mitotic indices, and necrosis markers (e.g., serum ALT) .
  • Time-series analysis : Track transient proliferation peaks (24–48 hrs post-exposure) to distinguish regenerative from pathological effects .

Q. How does this compound’s efficacy vary in field trials against resistant fungal strains, and what experimental designs optimize these assessments?

In banana plantations, this compound (Trimidal) showed comparable efficacy to propiconazole against Mycosphaerella musicola (Cercosporiose) in benzimidazole-resistant strains. Key design considerations:

  • Randomized block trials : Assign treatments (e.g., this compound at 2 kg/ha) to plots with uniform disease pressure .
  • Resistance monitoring : Pair fungicide efficacy data with molecular assays (e.g., CYP51 mutations) to correlate field performance with resistance mechanisms .
  • Disease scoring : Use standardized scales (e.g., P.J.F.N. leaf index) to quantify lesion progression .

Q. What methodological challenges arise when interpreting this compound’s residue kinetics during beer brewing?

this compound residues decline by 49% during malting (steeping, germination, kilning), with half-lives of 1,533 days in stored malt. Challenges include:

  • Matrix effects : Spent grain adsorption (26–42% removal) complicates wort residue quantification .
  • Thermal stability : Unlike propiconazole, this compound resists degradation during boiling (≤10% loss), necessitating GC/ITMS for trace detection .
  • Fermentation interference : this compound does not inhibit yeast metabolism (unlike triazoles), requiring LC-MS/MS to distinguish microbial vs. chemical degradation .

Q. How do structural modifications to this compound’s pyrimidine ring alter its activity spectrum and environmental persistence?

Replacing the 4'-fluoro group with methoxy (e.g., fenarimol) increases soil adsorption (log POW = 3.2 vs. 2.8 for this compound), prolonging half-life. Conversely, substituting chlorine with cyclopropyl (e.g., ancymidol) shifts activity from fungi to plants by altering CYP51 binding kinetics . Computational modeling (e.g., molecular docking) and QSAR analysis are recommended to predict substituent effects on target affinity and non-target toxicity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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